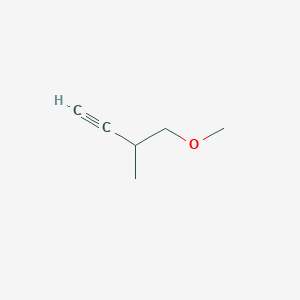
4-Methoxy-3-methylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methylbut-1-yne can be synthesized using phosphine as an agent to produce metallacycles, which are then reduced with hydrogen gas or sodium borohydride in the presence of a proton source, such as tetraethylammonium hydroxide or potassium tertiary butylate . Another method involves the palladium-catalyzed coupling of terminal alkynes with aryl or alkenyl iodides .
Industrial Production Methods
In industrial settings, the compound is often produced through the reaction of 3-methylbut-1-yne with methanol in the presence of a strong acid catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alkanes, and substituted ethers, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-3-methylbut-1-yne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Methoxy-3-methylbut-1-yne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butyne: A terminal acetylenic compound with similar structural features.
1-Butyne, 3-methyl-: Another compound with a similar backbone but different functional groups.
Uniqueness
4-Methoxy-3-methylbut-1-yne is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and industrial processes .
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
4-methoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C6H10O/c1-4-6(2)5-7-3/h1,6H,5H2,2-3H3 |
InChI Key |
LWVMLGUPGSPJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


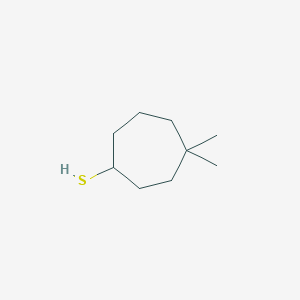
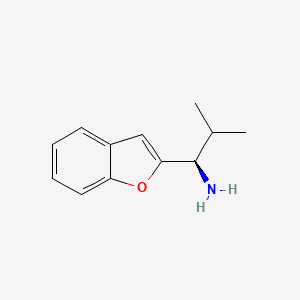
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B13171698.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
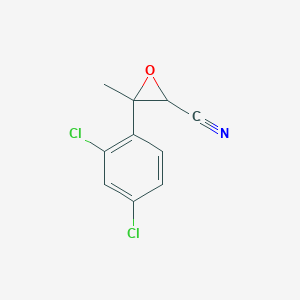
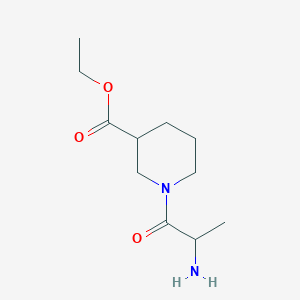
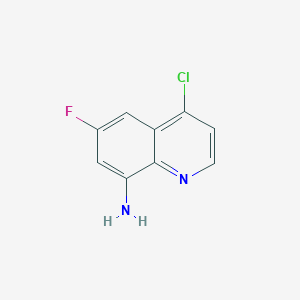
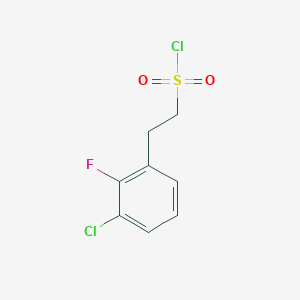
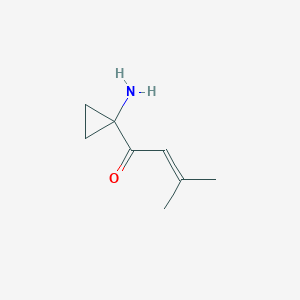
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)
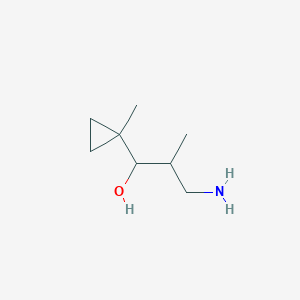
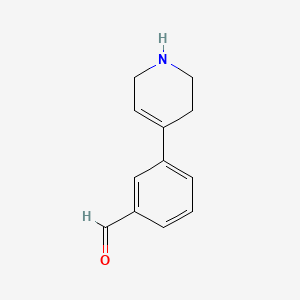
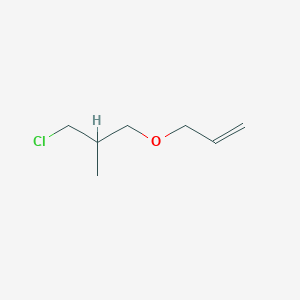
![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)
